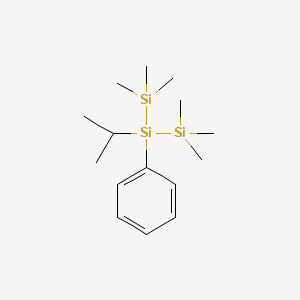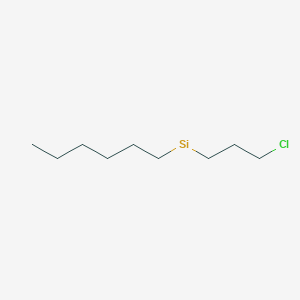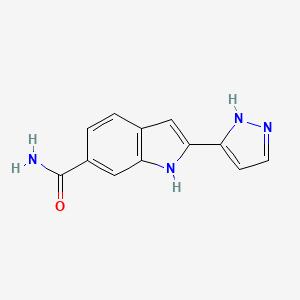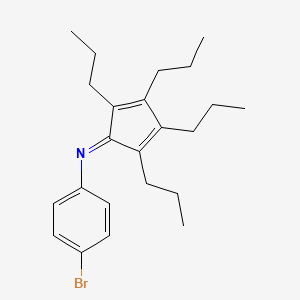
N-(4-bromophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine is an organic compound characterized by the presence of a bromophenyl group attached to a cyclopentadienyl ring substituted with propyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine typically involves the following steps:
Formation of the Cyclopentadienyl Ring: The cyclopentadienyl ring is synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions.
Introduction of Propyl Groups: Propyl groups are introduced to the cyclopentadienyl ring via alkylation reactions using propyl halides in the presence of a strong base.
Attachment of the Bromophenyl Group: The bromophenyl group is attached to the cyclopentadienyl ring through a substitution reaction, typically involving the use of a bromophenyl halide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
N-(4-bromophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, suitable solvents, and catalysts.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with various functional groups replacing the bromine atom.
科学研究应用
N-(4-bromophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-(4-bromophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity and influencing cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
相似化合物的比较
N-(4-bromophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine can be compared with other similar compounds, such as:
N-(4-bromophenyl)thiazol-2-yl Derivatives: These compounds also contain a bromophenyl group and exhibit similar biological activities.
N-(4-bromophenyl)sulfonyl Derivatives: These compounds have a sulfonyl group and are known for their antimicrobial and anticancer properties.
N-(4-bromophenyl)acyl Derivatives: These compounds contain an acyl group and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
869668-07-5 |
|---|---|
分子式 |
C23H32BrN |
分子量 |
402.4 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine |
InChI |
InChI=1S/C23H32BrN/c1-5-9-19-20(10-6-2)22(12-8-4)23(21(19)11-7-3)25-18-15-13-17(24)14-16-18/h13-16H,5-12H2,1-4H3 |
InChI 键 |
SMESNMVPKMWRSY-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C(=NC2=CC=C(C=C2)Br)C(=C1CCC)CCC)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14204437.png)
![1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]-](/img/structure/B14204441.png)
![Ethyl [(S)-diphenylmethanesulfinyl]acetate](/img/structure/B14204446.png)
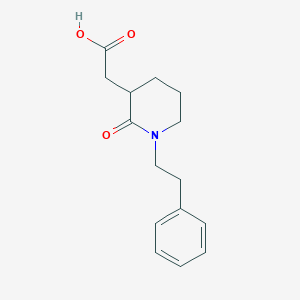
![9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane](/img/structure/B14204467.png)
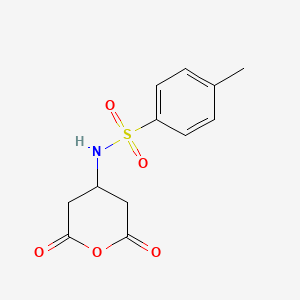
![Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14204485.png)
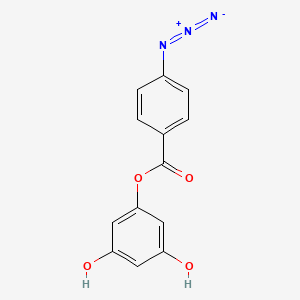
![N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14204498.png)
![(4-{[4-(2-Ethoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B14204504.png)
